5,7-Dimethyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase and lysine-specific histone demethylase . The compound’s effects are mediated through binding to these enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-TRIAZOLO[1,5-A]PYRIDINES: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
1,2,4-TRIAZOLO[1,5-A]PYRIMIDIN-7-ONES: Known for their antiviral properties and potential as SARS-CoV-2 inhibitors.
Uniqueness
1-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRROLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its broad spectrum of biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H15N5 |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5,7-dimethyl-2-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H15N5/c1-8-7-9(2)16-10(12-8)13-11(14-16)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
InChI Key |
TVXIDTTYZWMRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCCC3)C |
Origin of Product |
United States |
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